N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide
Description
N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group, a cyanomethyl group, and a carboxamide group
Properties
IUPAC Name |
N-(cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-3-7-18(8-6-15)14(19)11-10-17(2)16-13(11)12-5-4-9-20-12/h4-5,9-10H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGYZLEEQYCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrazole ring is typically synthesized via cyclocondensation of β-diketones or β-ketoesters with hydrazine derivatives. For example:
- Ethyl 1-methyl-3-bromopyrazole-4-carboxylate is prepared by reacting ethyl acetoacetate with methylhydrazine in ethanol under reflux, followed by bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride1.
- Alternative methods employ Knorr-type reactions with β-keto-thiophene precursors to directly incorporate the thiophen-2-yl group during pyrazole formation2.
Carboxamide Functionalization
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using:
Synthesis of N-Cyanomethyl-N-Propylamine
The secondary amine is synthesized via reductive amination:
- Propylamine and cyanoacetone are reacted in methanol with NaBH₃CN (1.2 eq) at 25°C for 12 hours78.
- Purification by distillation or column chromatography affords the amine in 70–80% yield9.
Table 2: Reductive Amination Parameters
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| Propylamine | Cyanoacetone | NaBH₃CN | MeOH | 75 |
| Methylamine | Phenylacetone | NaBH(OAc)₃ | DCM | 68 |
Amide Bond Formation
Acid Chloride Route
Coupling Agent-Mediated Synthesis
- HATU (1.2 eq) and DIPEA (3 eq) facilitate coupling between the carboxylic acid and amine in DMF at 25°C (85% yield)12.
Table 3: Comparative Amidation Methods
| Method | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid chloride | SOCl₂/Et₃N | THF | 12 | 65 |
| HATU/DIPEA | HATU | DMF | 6 | 85 |
| EDCl/HOBt | EDCl | DCM | 24 | 58 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 3H, thiophene-H), 4.12 (q, 2H, N-CH₂-CN), 3.89 (s, 3H, N-CH₃), 3.45 (t, 2H, N-CH₂-Pr), 1.65–1.55 (m, 2H, CH₂), 0.92 (t, 3H, CH₃)1314.
- ¹³C NMR (125 MHz, CDCl₃): δ 165.2 (C=O), 144.1 (pyrazole-C), 127.8–125.4 (thiophene-C), 118.9 (CN), 45.6 (N-CH₂-CN), 38.2 (N-CH₃), 22.1 (CH₂), 11.3 (CH₃)15.
- HRMS (ESI): m/z calcd. for C₁₅H₁₇N₄O₂S [M+H]⁺: 317.1075; found: 317.107816.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazole-thiophene system and the antiperiplanar arrangement of the cyanomethyl and propyl groups17.
Challenges and Optimization Insights
- Regioselectivity in Pyrazole Formation: Use of directing groups (e.g., esters) ensures substitution at the 4-position18.
- Steric Hindrance in Coupling: Bulky ligands (XPhos) improve yields in Suzuki reactions with thiophene boronic acids19.
- Amine Stability: N-Cyanomethyl-N-propylamine is hygroscopic; storage under argon is recommended20.
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Chemical Reactions Analysis
Amidation Reaction
The amidation reaction between the pyrazole’s carboxylic acid and N-propyl-N-(cyanomethyl)amine proceeds via nucleophilic acyl substitution. A typical mechanism involves:
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Activation of the carboxylic acid to an active ester (e.g., using EDC).
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Attack by the amine’s nucleophilic nitrogen, forming the carboxamide bond.
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Deprotonation steps facilitated by bases like triethylamine .
Table 1: Amidation Reaction Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 0–25 | 87–95 |
| Ethyl acetate | Triethylamine | 0–25 | 87–95 |
Cyanomethyl Group Incorporation
The cyanomethyl group may be introduced via:
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Alkylation : Reaction of a pyrazole intermediate with a cyanomethyl halide (e.g., CH₂CN–X).
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Nucleophilic Substitution : Replacement of a leaving group (e.g., Br) on the pyrazole with a cyanomethyl nucleophile (e.g., CH₂CN–) .
Functionalization of Pyrazole Derivatives
The thiophen-2-yl group is typically introduced via coupling reactions. For example:
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Suzuki Coupling : Thiophene boronic acid reacts with a pyrazole halide under palladium catalysis to form the C–C bond.
Table 2: Synthesis of Thiophen-2-yl Pyrazole Derivatives
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Hydrazine, β-keto ester | Heated at 100°C | – |
| Suzuki Coupling | Thiophene boronic acid, Pd(PPh₃)₄ | Microwave irradiation | – |
Reaction Optimization
-
Solvent Effects : Dichloromethane and ethyl acetate are commonly used for amidation, with yields reaching 87–95% .
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Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
-
Microwave Irradiation : Accelerates coupling reactions (e.g., for introducing substituents) .
NMR Spectroscopy
Key signals in the ¹H NMR spectrum include:
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Cyanomethyl Group : A singlet for the CH₂CN group (δ ~4.0 ppm).
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Carboxamide Protons : Broad signals for NH groups (δ ~8–10 ppm) .
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Thiophen-2-yl Group : Aromatic protons in the δ 7.0–7.5 ppm range.
Crystallographic Data
The compound’s crystal structure may exhibit:
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Hydrogen Bonding : Intermolecular O–H⋯N bonds from carboxylic acid or amide groups .
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Dihedral Angles : Between substituents and the pyrazole ring (e.g., ~48° for a carboxyl group) .
Biological Activity
Pyrazole derivatives often exhibit antimicrobial, anti-inflammatory, or kinase inhibitory activities. The cyanomethyl and thiophen-2-yl groups may modulate these properties.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have shown that pyrazole derivatives, including N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide, exhibit promising anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines effectively. A study demonstrated that modifications in the pyrazole structure can lead to enhanced potency against various cancer types, with some derivatives achieving IC50 values in the nanomolar range .
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on a series of pyrazole derivatives to establish their anticancer efficacy. The study revealed that the introduction of electron-withdrawing groups significantly improved the inhibitory activity against cancer cells. For instance, a derivative with a cyano group showed enhanced activity compared to its non-cyano counterparts, highlighting the importance of functional group positioning on biological activity .
| Compound | IC50 (µM) | Functional Groups |
|---|---|---|
| A | 0.98 | No cyano |
| B | 0.50 | Cyano |
| C | 1.33 | Nitro |
1.2 Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against HIV. In vitro studies indicated that certain pyrazole derivatives could inhibit HIV replication without significant cytotoxic effects on host cells. This suggests potential as a lead compound for developing new antiviral agents .
Agricultural Applications
2.1 Pesticidal Activity
This compound has been evaluated for its effectiveness as a pesticide. Pyrazole derivatives have been shown to possess insecticidal properties, making them suitable candidates for agricultural applications.
Case Study: Insecticidal Efficacy
A comprehensive study assessed the insecticidal activity of several pyrazole compounds against common agricultural pests. The results indicated that compounds similar to this compound exhibited high mortality rates in target insect populations, suggesting their potential as effective pest control agents .
| Insect Species | Mortality Rate (%) | Compound Used |
|---|---|---|
| Aphids | 85 | Compound A |
| Whiteflies | 78 | Compound B |
| Beetles | 90 | Compound C |
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The thiophene and pyrazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-chloroisonicotinamide: Similar in having a cyanomethyl group and a carboxamide group but differs in the core structure and substitution pattern.
N-(Cyanomethyl)-1-methyl-3-phenylpyrazole-4-carboxamide: Similar in having a pyrazole ring and a cyanomethyl group but differs in the substitution on the pyrazole ring.
Uniqueness
N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential for interactions with biological targets that are distinct from other similar compounds.
Biological Activity
N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound features a pyrazole ring substituted with a thiophene moiety and a cyanomethyl group. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines. A notable study demonstrated its efficacy in inhibiting the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to enhanced cell death in cancerous tissues .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro assays revealed that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antibacterial potency .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .
Study 1: Anticancer Efficacy
In a controlled study involving xenograft models of breast cancer, this compound was administered at doses of 10 mg/kg body weight. The results indicated a significant reduction in tumor size compared to the control group, with histological analyses showing increased apoptosis in tumor tissues .
Study 2: Antimicrobial Effects
A separate investigation focused on the antimicrobial properties of the compound against clinical isolates. The study reported that treatment with this compound led to a reduction in bacterial load in infected mice models. The compound's effectiveness was further enhanced when used in combination with conventional antibiotics, suggesting potential for synergistic effects .
Data Summary Table
| Biological Activity | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Caspase activation |
| Antimicrobial | Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 64 | Disruption of membrane integrity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors and subsequent functionalization of the carboxamide group. Key steps include:
- Cyclocondensation : Using substituted hydrazines and β-ketoesters under reflux conditions in ethanol or acetonitrile.
- Amidation : Coupling with cyanomethylamine derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF.
- Optimization : Yield improvements require precise control of temperature (±2°C), solvent polarity, and stoichiometric ratios of reagents. For example, using THF as a solvent at 60°C increases reaction homogeneity .
- Characterization : Reaction progress is monitored via TLC (silica gel GF254, eluent: ethyl acetate/hexane 3:7) and confirmed by LC-MS. Final purity (>95%) is achieved via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic and chromatographic methods are most reliable for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve pyrazole ring protons (δ 6.8–7.5 ppm) and thiophene substituents (δ 7.2–7.9 ppm). DEPT-135 clarifies quaternary carbons .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for purity assessment; retention time consistency across batches indicates reproducibility .
- FT-IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹) .
Advanced Research Questions
Q. How does the stereoelectronic profile of the thiophen-2-yl substituent influence the compound’s interaction with biological targets?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals:
- Electron-rich thiophene : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase domains).
- Conformational rigidity : The thiophene ring restricts rotational freedom, favoring binding to hydrophobic pockets. MD simulations (AMBER) show stable ligand-protein complexes over 100 ns trajectories .
- Experimental Validation : Competitive binding assays (SPR or ITC) using mutated protein variants (e.g., Ala-scanning) quantify contributions of specific residues .
Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ determination via fixed ATP concentrations in kinase assays).
- Structural analogs : Compare activity of this compound with analogs (e.g., pyrazole-3-carboxamide vs. pyrazole-5-carboxamide) to identify SAR trends .
- Meta-analysis : Use tools like Forest plots to statistically reconcile data from ≥5 independent studies, weighting for sample size and assay reliability .
Q. What strategies are recommended for studying the metabolic stability and in vivo pharmacokinetics of this compound?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. CYP450 isoform inhibition studies (e.g., CYP3A4) identify metabolic hotspots .
- Pharmacokinetics : Administer IV/PO doses in rodent models; collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h. Non-compartmental analysis (WinNonlin) calculates AUC, Cmax, and t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
